2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3-ethoxyphenyl substituent at the 5-position of the triazole ring and a 2-bromo-4-methylphenyl group attached to the acetamide moiety. The bromine atom and methyl group on the phenyl ring may modulate steric and electronic properties, impacting solubility and biological activity.
Properties
Molecular Formula |
C19H20BrN5O2S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20BrN5O2S/c1-3-27-14-6-4-5-13(10-14)18-23-24-19(25(18)21)28-11-17(26)22-16-8-7-12(2)9-15(16)20/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
RQAGDRGSJPUDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.
Substitution Reactions:
Thioether Formation: The thiol group is introduced via a substitution reaction with a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It may interact with cell surface or intracellular receptors, altering their signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural differences between the target compound and related derivatives:
Physicochemical Properties
Available data for similar compounds suggest the following trends:
Inferences for the Target Compound :
- The 3-ethoxyphenyl group may reduce melting point compared to halogenated analogs (e.g., 4-bromophenyl in ) due to reduced crystallinity.
- The bromo and methyl groups on the acetamide could decrease aqueous solubility compared to unsubstituted phenyl derivatives () .
Anti-Inflammatory Activity
- AS111 (): 1.28× more potent than diclofenac in formalin-induced edema models, attributed to hydrophobic interactions with cyclooxygenase-2 (COX-2) via its pyridinyl and methylphenyl groups .
- Pyridinyl and Thienyl Analogs (): Moderate to high activity, with thienyl derivatives showing comparable efficacy to reference drugs.
- Target Compound : The 3-ethoxyphenyl group may enhance COX-2 binding via π-π stacking, but the absence of a pyridine ring (as in AS111) could reduce potency.
Anticancer/Anti-Proliferative Activity
- Fluorophenyl and Bromophenyl Derivatives (): IC₅₀ values in the micromolar range against cancer cell lines, with bromophenyl analogs (e.g., 9f, IC₅₀ = 2.1 µM) showing superior activity due to halogen-bonding interactions .
- Target Compound : The bromo-methylphenyl group may confer similar anti-proliferative effects, but the ethoxy group’s electron-donating nature could reduce electrophilic reactivity compared to halogenated analogs.
Computational and Mechanistic Insights
- Hydrophobic Interactions (): Pyridinyl and methylphenyl groups in AS111 form 12 hydrophobic contacts with COX-2, stabilizing the active site. The target compound’s ethoxyphenyl group may achieve similar stabilization but with reduced polarity .
- Docking Studies (): Bromophenyl acetamides exhibit strong binding to kinase domains, suggesting the target compound’s bromine atom could enhance kinase inhibition .
Biological Activity
The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, antiviral, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a triazole ring, an amine group, and a thioether linkage. The molecular formula is , reflecting its complex arrangement conducive to various biological interactions.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 5.0 |
| Triazole Derivative B | HCT116 (Colorectal Cancer) | 3.2 |
| 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)] | A549 (Lung Cancer) | TBD |
The exact IC50 values for 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)] against specific cancer cell lines are still being evaluated in ongoing studies.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been tested against both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound exhibits moderate antimicrobial activity, which may be attributed to its ability to disrupt microbial cell wall synthesis or function.
Antiviral Properties
Recent investigations into triazole derivatives have suggested potential antiviral activity. For example, related compounds have shown efficacy against HIV and other viral pathogens by inhibiting viral replication mechanisms.
The biological activities of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)] can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties that can protect cells from oxidative stress.
Case Study 1: Anticancer Efficacy
In a study evaluating various triazole derivatives for anticancer activity, 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)] was found to significantly reduce cell viability in A549 lung cancer cells after 48 hours of treatment compared to control groups.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it exhibited a stronger inhibitory effect on Staphylococcus aureus compared to Escherichia coli, suggesting a selective action that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
